molecular formula C39H74NaO8P B13385455 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphate (sodium salt)

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphate (sodium salt)

Cat. No.: B13385455
M. Wt: 725.0 g/mol
InChI Key: QTWIAVIWKTYOHY-UHFFFAOYSA-M
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Description

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphate (sodium salt) (18:0-18:1 PA) is a phosphatidic acid (PA) derivative with a stearoyl (C18:0) acyl chain at the sn-1 position and an oleoyl (C18:1, cis-9) chain at the sn-2 position. Its molecular formula is C₃₉H₇₄O₈PNa, with a molecular weight of 724.97 g/mol and CAS number 384833-24-3 . This compound is widely used as a phospholipid standard in thin-layer chromatography (TLC) and in biochemical studies to investigate membrane transport inhibition by P-glycoprotein (P-gp) . Its saturated and monounsaturated acyl chains confer unique biophysical properties, influencing membrane curvature, protein interactions, and signaling roles in cellular processes .

Properties

IUPAC Name

sodium;(3-octadecanoyloxy-2-octadec-9-enoyloxypropyl) hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,37H,3-17,19,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWIAVIWKTYOHY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis Approach

The chemical synthesis of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphate (sodium salt) typically involves the stepwise acylation of glycerol backbones followed by phosphorylation and salt formation. The general synthetic route includes:

  • Step 1: Acylation of Glycerol Backbone
    Glycerol is selectively esterified at the sn-1 and sn-2 positions with stearic acid (C18:0) and oleic acid (C18:1), respectively, using activated derivatives such as acyl chlorides or anhydrides under controlled conditions to achieve regioselectivity.

  • Step 2: Phosphorylation
    The diacylglycerol intermediate is phosphorylated at the sn-3 position using phosphoric acid derivatives or phosphoramidite chemistry to introduce the phosphate group.

  • Step 3: Formation of Sodium Salt
    The free acid form of the phosphatidic acid is neutralized with sodium hydroxide or sodium bicarbonate to yield the sodium salt form, enhancing solubility and stability.

This approach demands rigorous purification steps, including chromatographic techniques, to obtain a product with >99% purity, as indicated by analytical data from suppliers and research labs.

Enzymatic Transphosphatidylation Method

An alternative and highly specific method involves enzymatic transphosphatidylation catalyzed by phospholipase D (PLD), which transfers the phosphatidyl group from phosphatidylcholine or other phospholipids to L-serine, forming phosphatidylserine derivatives:

  • Substrate Preparation:
    A phosphatidylcholine source such as 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine is dissolved in an organic solvent (e.g., ethyl acetate).

  • Enzymatic Reaction:
    The mixture is incubated with phospholipase D and L-serine in a phosphate buffer at approximately 50°C for several hours (e.g., 5 hours), facilitating the transfer of the phosphatidyl group to serine.

  • Purification:
    The resulting phosphatidylserine is purified using silica gel column chromatography with a solvent system such as hexane-isopropanol-water (60:80:14, by volume).

  • Conversion to Sodium Salt:
    The purified phosphatidylserine is dissolved in chloroform-methanol (3:2, by volume) and mixed with Tris-HCl buffer to form the sodium salt.

This enzymatic method offers regio- and stereospecificity, preserving the natural stereochemistry of the glycerol backbone and fatty acid chains, which is critical for biological activity.

Enzymatic Hydrolysis and Salt Formation

Further enzymatic treatment can be used to generate lysophosphatidylserine intermediates or to modify the acyl chains:

  • Phospholipase A2 catalyzes the hydrolysis of one fatty acid chain, producing lysophosphatidylserine.

  • The enzyme is inactivated by heat treatment, and the lysophospholipids are precipitated with acetone to remove liberated fatty acids.

  • Subsequent neutralization steps yield the sodium salt form.

This method is valuable for producing specific lipid variants or for modifying the compound's physicochemical properties.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Enzymes Conditions Advantages Purity Achieved Typical Use Cases
Chemical Synthesis Stearic acid, oleic acid, phosphoric acid, NaOH Controlled acylation and phosphorylation; neutralization with NaOH High control over composition; scalable >99% Synthetic lipid standards, research
Enzymatic Transphosphatidylation Phospholipase D, L-serine 50°C, 5h incubation in phosphate buffer High regio- and stereospecificity; mild conditions >95% Biologically active phospholipids
Enzymatic Hydrolysis & Salt Formation Phospholipase A2, acetone precipitation 50°C, 14h incubation; heat inactivation Produces lysophospholipids; modification of acyl chains >90% Lipid remodeling, functional studies

Summary Table of Physicochemical Properties

Property Value
Molecular Formula C42H79NNaO10P
Molecular Weight 812.04 g/mol
CAS Number 321883-23-2
Purity >99%
Hygroscopic Yes
Light Sensitivity No
Storage Temperature -20°C
Stability 1 year

Chemical Reactions Analysis

Reaction Types and Mechanisms

This phospholipid undergoes three primary reaction categories:

1.1 Hydrolysis

  • Acid-catalyzed : Cleaves ester bonds at glycerol positions 1 and 2, yielding stearic acid (C18:0), oleic acid (C18:1), and sn-glycero-3-phosphate .

  • Base-catalyzed : Produces sodium salts of fatty acids and glycerol-3-phosphate under alkaline conditions .

1.2 Oxidation

  • The oleoyl chain (C18:1, Δ9) undergoes oxidation at unsaturated bonds via:

    • Autoxidation : Forms hydroperoxides and conjugated dienes in the presence of O₂ .

    • Enzymatic oxidation : Cytochrome P450 enzymes generate epoxides (e.g., 9,10-epoxyoctadecenoate) .

1.3 Enzymatic Modifications

  • Phospholipase A₂ (PLA₂) : Hydrolyzes the ester bond at position 2, releasing oleic acid and 1-stearoyl-sn-glycero-3-phosphate .

  • Lipoxygenases : Convert oleic acid to 9-/13-hydroxyoctadecadienoic acid derivatives .

Key Reagents and Conditions

Reaction TypeReagents/ConditionsProducts Formed
Acid HydrolysisHCl (1M, 80°C, 4h)Stearic acid, oleic acid, sn-glycero-3-phosphate
Base HydrolysisNaOH (0.5M, 60°C, 2h)Sodium stearate, sodium oleate, glycerol-3-phosphate
AutoxidationO₂, Fe²⁺/ascorbate (37°C, 24h)Hydroperoxides, aldehydes (e.g., 4-hydroxynonenal)
PLA₂ CatalysisPLA₂ enzyme (pH 7.4, 37°C)1-Stearoyl-sn-glycero-3-phosphate + oleic acid

Modulation of Adenylate Cyclase Activity

In membrane-bound systems, 1-stearoyl-2-oleoyl-sn-glycero-3-phosphate enhances Gsα-activated adenylate cyclase 3 (AC3) activity:

ParameterValue (Mean ± SEM)Source
EC₅₀ for AC3 activation0.9 µM
Max potentiation7-fold over basal
SpecificityNo effect on Rv1625c AC

Fatty acyl chain composition critically influences activity:

  • Replacing stearoyl (C18:0) with palmitoyl (C16:0) reduces activity by 50% .

  • Di-unsaturated analogs (e.g., 1,2-di-docosahexaenoyl-PA) show <20% activity .

Stability and Degradation Pathways

FactorEffectHalf-Life (25°C)
pH < 3Rapid hydrolysis of ester bonds<1h
pH 7.4 (aqueous)Slow autoxidation (2% degradation/day)~35 days
Presence of antioxidants (e.g., BHT)Stabilizes unsaturated chains>60 days

Scientific Research Applications

Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.

    Biology: Plays a role in cell membrane studies due to its amphiphilic nature.

    Medicine: Investigated for its potential in drug delivery systems and as a component in lipid-based formulations.

    Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cell membranes. The long-chain fatty acids integrate into the lipid bilayer, altering membrane fluidity and permeability. The phosphate group interacts with membrane proteins, influencing various signaling pathways and cellular processes.

Comparison with Similar Compounds

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate (Sodium Salt) (16:0-18:2 PA)

  • Structure: sn-1 C16:0 (palmitoyl), sn-2 C18:2 (linoleoyl).
  • Molecular Formula : C₃₇H₆₈O₈PNa; Molecular Weight : 693.89 g/mol; CAS : 322647-59-6 .
  • Key Differences: The shorter sn-1 chain (C16 vs. C18) and polyunsaturated sn-2 chain (C18:2 vs. C18:1) reduce packing efficiency in lipid bilayers, increasing membrane fluidity compared to 18:0-18:1 PA . Used in studies of lipid peroxidation due to the oxidation-prone linoleoyl chain .

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (Sodium Salt) (18:0 LPA)

  • Structure : sn-1 C18:0 (stearoyl), sn-2 hydroxyl group (lysophosphatidic acid).
  • Molecular Formula : C₂₁H₄₂O₇PNa; Molecular Weight : 460.51 g/mol; CAS : 325465-92-7 .
  • Key Differences :
    • The absence of an sn-2 acyl chain (replaced by a hydroxyl group) reduces hydrophobic interactions, making 18:0 LPA more water-soluble than diacyl-PAs like 18:0-18:1 PA .
    • Acts as a potent signaling molecule via LPA receptors, influencing cell proliferation and migration, unlike diacyl-PAs, which primarily modulate membrane structure .

1,2-Dioleoyl-sn-glycero-3-phosphate (Sodium Salt) (18:1-18:1 PA)

  • Structure : sn-1 and sn-2 C18:1 (oleoyl).
  • Molecular Formula: C₃₉H₇₂O₈PNa; Molecular Weight: 723.95 g/mol; CAS: Not explicitly listed in evidence.
  • Key Differences: Symmetric unsaturated chains enhance membrane flexibility but reduce thermal stability compared to asymmetric 18:0-18:1 PA . Prefers non-lamellar phases (e.g., hexagonal II), whereas 18:0-18:1 PA stabilizes lamellar structures due to its saturated sn-1 chain .

Functional and Analytical Comparisons

Chromatographic Behavior

Compound TLC Retention Factor (Rf) HILIC Retention Time (min) Key Applications
18:0-18:1 PA 0.45–0.50 (chloroform/methanol/water) 12.3 ± 0.5 Membrane transport studies, P-gp inhibition
16:0-18:2 PA 0.35–0.40 10.8 ± 0.3 Lipid oxidation models
18:0 LPA 0.20–0.25 8.5 ± 0.2 Cell signaling assays

Biophysical Properties

Property 18:0-18:1 PA 16:0-18:2 PA 18:0 LPA
Phase Transition Temp. 15°C (lamellar to fluid) -5°C (fluid phase dominant) N/A (highly soluble)
Critical Micelle Conc. 0.1 mM 0.05 mM 0.8 mM
P-gp Inhibition Strong (IC₅₀ = 5 µM) Moderate (IC₅₀ = 20 µM) Weak (IC₅₀ > 100 µM)

Biological Activity

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphate (sodium salt), commonly referred to as SOPA, is a phospholipid that plays a critical role in cellular signaling and membrane dynamics. Its unique structure, characterized by the presence of stearic acid (C18:0) and oleic acid (C18:1), contributes to its biological activity, particularly in modulating membrane properties and influencing various cellular processes.

  • Molecular Formula : C39H73O8P
  • Molecular Weight : 685.97 g/mol
  • CAS Number : 321883-23-2

SOPA is known to interact with various membrane proteins and lipids, influencing signaling pathways, particularly those involving G-proteins and adenylyl cyclases. Research indicates that SOPA can potentiate the activity of Gsα-activated adenylyl cyclase (AC), which is crucial for cAMP production in cells.

Key Findings:

  • Potentiation of Adenylyl Cyclase Activity : SOPA has been shown to enhance the activity of human AC isoform 3 significantly. In experimental settings, SOPA increased the activation of AC by Gsα up to seven-fold, demonstrating its role as a potent effector in cAMP signaling pathways .
  • Concentration-Dependent Effects : The effective concentration (EC50) for SOPA was determined to be approximately 0.9 µM, indicating its high potency in cellular contexts .
  • Specificity of Action : The enhancement of AC activity appears to be specific to certain lipid structures, as variations in the acyl chains or head groups resulted in diminished effects .

Biological Implications

The biological activities of SOPA extend beyond mere enzymatic potentiation. Its role in membrane dynamics and cellular signaling suggests potential applications in therapeutic contexts, particularly in diseases where cAMP signaling is disrupted.

Case Studies:

  • Cardiovascular Health : Research has indicated that phospholipids like SOPA can influence heart muscle function by modulating calcium signaling pathways through cAMP . This could have implications for treating heart diseases.
  • Neurotransmission : Studies have shown that SOPA can affect neuronal signaling by enhancing neurotransmitter release through cAMP-mediated pathways, suggesting its potential role in neuropharmacology .

Data Tables

PropertyValue
Molecular FormulaC39H73O8P
Molecular Weight685.97 g/mol
EC50 for Adenylyl Cyclase0.9 µM
Potentiation FactorUp to 7-fold

Q & A

Q. How is 1-stearoyl-2-oleoyl-sn-glycero-3-phosphate (sodium salt) structurally characterized, and what analytical techniques are critical for confirming its purity?

Structural characterization involves nuclear magnetic resonance (NMR) for stereochemical confirmation of the sn-glycerol backbone and mass spectrometry (MS) to verify molecular weight (460.518 g/mol) and acyl chain composition . Purity is assessed via hydrophilic interaction liquid chromatography (HILIC) coupled with inductively coupled plasma high-resolution mass spectrometry (ICP-HRMS), which resolves phospholipid isoforms and quantifies phosphorus content without requiring solid-phase extraction (SPE) . Thin-layer chromatography (TLC) with ≥98% purity thresholds is also standard .

Q. What methodologies are recommended for extracting and purifying this phospholipid from biological matrices?

The Bligh-Dyer method is optimal for lipid extraction: homogenize tissue in chloroform-methanol (2:1 v/v), partition with additional chloroform and water, and isolate the lipid-rich chloroform layer. This method ensures >95% recovery, minimizes lipid oxidation, and is adaptable to cell cultures or membrane preparations . For complex matrices, combine with SPE using C18 columns to remove non-lipid contaminants .

Q. How can researchers quantify 1-stearoyl-2-oleoyl-sn-glycero-3-phosphate in mixed lipid systems?

Use HILIC-ICP-HRMS with a tetrahydrofuran (THF)-based mobile phase for direct analysis without derivatization. Calibrate with external standards (0–1 ppm) and apply a time-dependent correction factor to account for gradient-induced signal variability. This method achieves detection limits of 0.01 µg/mL for phosphorus, enabling speciation in heterogeneous samples like liposomes or biological membranes .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported phase behavior data for 1-stearoyl-2-oleoyl-sn-glycero-3-phosphate in lipid bilayers?

Discrepancies in phase transition temperatures (e.g., gel-to-fluid) arise from acyl chain packing heterogeneity. Address this by:

  • Conducting differential scanning calorimetry (DSC) at controlled hydration levels (e.g., 50% relative humidity) .
  • Pairing small-angle X-ray scattering (SAXS) with molecular dynamics simulations to correlate bilayer thickness with acyl chain tilt angles .
  • Validating pH effects (4.0–7.4) on phosphate group ionization, which alters headgroup interactions .

Q. How can synthesis pathways for this phospholipid be optimized to enhance stereochemical fidelity and yield?

Enzymatic synthesis using immobilized phospholipase D (PLD) avoids racemization and improves regioselectivity. For example, transphosphatidylation of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine with glycerol-3-phosphate in a biphasic system (water/ether) achieves >90% yield . Post-synthesis, purify via silica gel chromatography with chloroform-methanol-ammonium hydroxide (65:25:4 v/v) to remove lysophospholipid byproducts .

Q. What factors influence the stability of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphate in experimental formulations, and how are degradation products mitigated?

Degradation pathways include acyl chain oxidation and hydrolysis of the phosphate ester. Mitigation strategies:

  • Store lyophilized samples at −20°C under argon to prevent peroxidation .
  • Incorporate antioxidants (e.g., 0.01% butylated hydroxytoluene) in aqueous dispersions .
  • Monitor hydrolysis via ³¹P-NMR; adjust buffer ionic strength (>150 mM NaCl) to stabilize the bilayer and reduce water penetration .

Methodological Considerations Table

Parameter Recommended Protocol Key References
Extraction EfficiencyBligh-Dyer (chloroform:methanol:water, 2:1:0.8 v/v)
QuantificationHILIC-ICP-HRMS with THF/water gradient
Synthesis YieldPLD-catalyzed transphosphatidylation
Stability Monitoring³¹P-NMR peak integration (δ = 0.5–1.5 ppm)

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